Methyl 2,5-difluoro-4-(4-methylpiperazin-1-yl)benzoate
Overview
Description
Scientific Research Applications
Synthesis of Radiotracers for Alzheimer's Disease Imaging
A study describes the synthesis of carbon-11-labeled CK1 inhibitors, including a molecule structurally related to "Methyl 2,5-difluoro-4-(4-methylpiperazin-1-yl)benzoate," for use as potential PET radiotracers in imaging Alzheimer's disease. These inhibitors were synthesized from difluoro-1,3-benzodioxole and substituted benzoic acids, showing high radiochemical yield and purity, indicating their potential application in neuroimaging studies for Alzheimer's disease diagnosis or research (Gao, Wang, & Zheng, 2018).
Development of Key Synthesis Intermediates
Another research application involves the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor for the production of imatinib, a significant pharmaceutical compound. This synthesis demonstrates the molecule's role as a critical intermediate in the pharmaceutical synthesis process, showcasing the molecule's utility in producing clinically relevant drugs (Koroleva et al., 2012).
X-ray Crystallographic Studies
Further, the molecule has been used in crystallographic studies to understand the structural characteristics of related compounds. For instance, the crystal structures of related triazenes were determined, providing insights into the molecular configurations and interactions critical for the design of molecules with desired biological activities (Little, Jenkins, & Vaughan, 2008).
Exploration of Antitumor Activities
Research into novel 4,5-dihydro-1H-thiochromeno[4,3-d]pyrimidine derivatives, including compounds structurally related to "Methyl 2,5-difluoro-4-(4-methylpiperazin-1-yl)benzoate," has indicated significant antitumor activities against human cancer cell lines. Such studies highlight the potential therapeutic applications of these molecules in oncology (Guo et al., 2012).
properties
IUPAC Name |
methyl 2,5-difluoro-4-(4-methylpiperazin-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2/c1-16-3-5-17(6-4-16)12-8-10(14)9(7-11(12)15)13(18)19-2/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMHCAVQFOKDHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C(=C2)F)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,5-difluoro-4-(4-methylpiperazin-1-yl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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